molecular formula C5H9N2OP B14774146 2-dimethylphosphoryl-1H-imidazole

2-dimethylphosphoryl-1H-imidazole

Cat. No.: B14774146
M. Wt: 144.11 g/mol
InChI Key: AEYJJFCPRNDWRQ-UHFFFAOYSA-N
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Description

2-Dimethylphosphoryl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a dimethylphosphoryl group. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the dimethylphosphoryl group in this compound adds unique chemical properties that make it valuable for specific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-dimethylphosphoryl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of amido-nitriles with dimethylphosphoryl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for meeting industrial demands.

Chemical Reactions Analysis

Types of Reactions: 2-Dimethylphosphoryl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.

    Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-Dimethylphosphoryl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-dimethylphosphoryl-1H-imidazole involves its interaction with specific molecular targets. The phosphoryl group can form strong hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity. In biological systems, it may inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    Imidazole: The parent compound without the phosphoryl group.

    1-Methylimidazole: A methyl-substituted derivative.

    2-Phenylimidazole: A phenyl-substituted derivative.

Comparison: 2-Dimethylphosphoryl-1H-imidazole is unique due to the presence of the dimethylphosphoryl group, which imparts distinct chemical properties such as increased polarity and the ability to form strong hydrogen bonds. This makes it more reactive in certain chemical reactions compared to its analogs.

Properties

Molecular Formula

C5H9N2OP

Molecular Weight

144.11 g/mol

IUPAC Name

2-dimethylphosphoryl-1H-imidazole

InChI

InChI=1S/C5H9N2OP/c1-9(2,8)5-6-3-4-7-5/h3-4H,1-2H3,(H,6,7)

InChI Key

AEYJJFCPRNDWRQ-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=NC=CN1

Origin of Product

United States

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